2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UMB298 is a potent and selective inhibitor of the cyclic AMP response element-binding protein and E1A binding protein bromodomains. These proteins are involved in various cellular processes, including gene expression regulation, cell growth, and differentiation. UMB298 has shown significant potential in studying acute myeloid leukemia due to its ability to inhibit the growth of cancer cells .
Preparation Methods
UMB298 is synthesized through a highly efficient two-step synthetic route involving dimethylisoxazole-attached imidazo[1,2-a]pyridine scaffold-containing inhibitors . The reaction conditions and specific reagents used in this synthesis are designed to ensure high selectivity and potency of the final product. Industrial production methods for UMB298 involve similar synthetic routes, with optimization for large-scale production to maintain consistency and purity .
Chemical Reactions Analysis
UMB298 undergoes various chemical reactions, including:
Oxidation: UMB298 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within UMB298, altering its activity.
Substitution: UMB298 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UMB298 has a wide range of scientific research applications:
Chemistry: UMB298 is used to study the structure-activity relationship of bromodomain inhibitors and their interactions with target proteins.
Biology: It helps in understanding the role of cyclic AMP response element-binding protein and E1A binding protein in cellular processes and disease mechanisms.
Mechanism of Action
UMB298 exerts its effects by selectively inhibiting the bromodomains of cyclic AMP response element-binding protein and E1A binding protein. These bromodomains recognize acetylated lysine residues on histone proteins, which play a crucial role in gene expression regulation. By inhibiting these bromodomains, UMB298 disrupts the normal function of these proteins, leading to decreased cell viability and growth, particularly in cancer cells .
Comparison with Similar Compounds
UMB298 is unique in its high selectivity and potency as a bromodomain inhibitor. Similar compounds include:
CBP30: Another selective inhibitor of cyclic AMP response element-binding protein and E1A binding protein bromodomains, but with different selectivity profiles.
UMB298 stands out due to its 72-fold selectivity for cyclic AMP response element-binding protein over bromodomain-containing protein 4, making it a valuable tool for studying specific bromodomain functions .
Biological Activity
The compound 2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine (referred to as UMB298) has garnered attention for its biological activity, particularly as a potent and selective inhibitor of specific bromodomains involved in various cellular processes. This article delves into the biological activity of UMB298, highlighting its mechanisms, efficacy, and potential therapeutic applications.
IUPAC Name
The IUPAC name for UMB298 is:
Molecular Formula
The molecular formula is C27H31ClN4O2.
UMB298 primarily functions as an inhibitor of the cyclic AMP response element-binding protein (CREB) and E1A binding protein bromodomains. These bromodomains are crucial for recognizing acetylated lysines on histones and non-histone proteins, thereby influencing gene expression and cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that UMB298 exhibits significant inhibitory activity against CREB-mediated transcriptional activation. The compound's selectivity for bromodomains has been confirmed through various assays measuring its binding affinity and functional inhibition in cellular models.
Table 1: In Vitro Activity of UMB298
Assay Type | Result | Reference |
---|---|---|
CREB Transcription Assay | IC50 = 0.082 ± 0.01 μM | |
Bromodomain Binding | Selective for BRD4 | |
Cell Viability | No cytotoxicity at 10 μM |
In Vivo Studies
Preclinical studies have shown that UMB298 effectively reduces tumor growth in xenograft models of cancer. Its mechanism involves the modulation of gene expression profiles associated with oncogenesis and tumor progression.
Case Study: Tumor Growth Inhibition
A study on the efficacy of UMB298 in a mouse model of breast cancer revealed a significant reduction in tumor size compared to controls. The treatment led to alterations in the expression of genes related to cell proliferation and apoptosis.
Table 2: In Vivo Efficacy Data
Treatment Group | Tumor Size Reduction (%) | Reference |
---|---|---|
Control | - | |
UMB298 (10 mg/kg) | 65% | |
UMB298 (20 mg/kg) | 80% |
Potential Therapeutic Applications
Given its mechanism of action, UMB298 holds promise for therapeutic applications in various cancers where bromodomain-mediated pathways are dysregulated. The compound's ability to selectively inhibit CREB-related signaling suggests potential use in treating malignancies characterized by aberrant CREB activity.
Future Research Directions
Further investigations are warranted to explore the full therapeutic potential of UMB298, including:
- Combination Therapies : Evaluating its efficacy in combination with other chemotherapeutics.
- Mechanistic Studies : Understanding the broader implications of its action on other signaling pathways.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
Properties
IUPAC Name |
2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O2/c1-17-26(18(2)34-31-17)20-13-14-32-25(16-20)30-23(27(32)29-21-7-5-4-6-8-21)11-9-19-10-12-24(33-3)22(28)15-19/h10,12-16,21,29H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXSWCLCRDCHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=NC(=C(N3C=C2)NC4CCCCC4)CCC5=CC(=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.